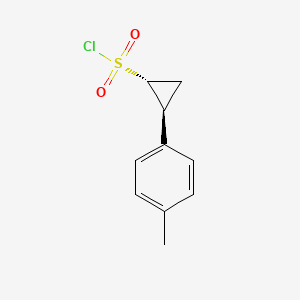

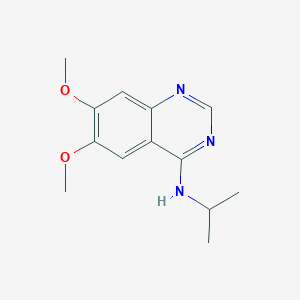

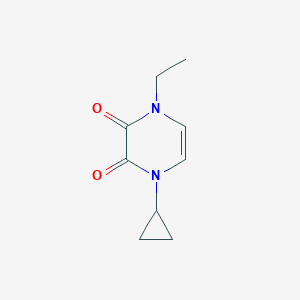

methyl 2-(3-bromo-N-methylsulfonylanilino)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-(3-bromo-N-methylsulfonylanilino)acetate, also known as BMSA, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis. In recent years, BMSA has gained significant attention as a potential therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.

科学的研究の応用

Environmental Microbiology and Biochemistry

- Studies on methanogenic cultures have shown the incorporation of CO2 and formation of acetate during anaerobic metabolism of organic compounds, highlighting the role of sulfonate-containing compounds in microbial metabolic pathways (Roberts, Fedorak, & Hrudey, 1990). This research underscores the importance of sulfonate groups, as found in the compound of interest, in environmental biochemical processes.

Organic Chemistry

- Research into coenzyme M analogues, which share a sulfonate moiety with the compound , has contributed to our understanding of the enzymatic systems in methanogenic archaea. This work has implications for synthetic biology and the development of bio-inspired catalysts (Gunsalus, Romesser, & Wolfe, 1978).

- The study of herbicides and their mechanism of action, specifically through the inhibition of enzymes like acetolactate synthase, provides insight into the design of chemical compounds that selectively target biological pathways. Sulfonylurea compounds, which share functional group similarities with the subject compound, are highlighted for their specific enzyme inhibition (Chaleff & Mauvais, 1984).

Materials Science

- In the field of materials science, the development of hybrid nanomaterials incorporating ionic liquids demonstrates the utility of sulfonyl and methoxy functional groups in creating novel catalysts. These materials find applications in esterification reactions and organic synthesis, showcasing the versatility of such functional groups in catalysis (Hassan et al., 2017).

Analytical Techniques

- Isotachophoresis analysis of coenzyme M derivatives, including compounds with sulfonate groups, has been developed for the simultaneous determination of multiple components, demonstrating the analytical applications of these compounds in biochemistry and environmental science (Hermans, Hutten, van der Drift, & Vogels, 1980).

特性

IUPAC Name |

methyl 2-(3-bromo-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-4-8(11)6-9/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPNEBRJBGCJDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(3-bromophenyl)-N-(methylsulfonyl)glycinate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(sec-butyl)-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2678365.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2678368.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2678372.png)

![N-1,3-benzodioxol-5-yl-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2678373.png)

![5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2678375.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2678382.png)